rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis
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Overview
Description
rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis is a chiral compound with a specific stereochemistry It belongs to the class of oxolane carboxylic acids and features a methoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,5-dihydroxyoxolane and 3-methoxypropanoic acid.
Formation of Intermediate:
Cyclization: The protected intermediate undergoes cyclization under acidic conditions to form the oxolane ring with the desired stereochemistry.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: Formation of 5-(3-carboxy-3-oxopropyl)oxolane-2-carboxylic acid.
Reduction: Formation of 5-(3-methoxy-3-hydroxypropyl)oxolane-2-carboxylic acid.
Substitution: Formation of various substituted oxolane carboxylic acids depending on the nucleophile used.
Scientific Research Applications
rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Participating in or altering metabolic pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,5S)-5-(3-hydroxy-3-oxopropyl)oxolane-2-carboxylic acid
- rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, trans
- rac-(2R,5S)-5-(3-methoxy-3-hydroxypropyl)oxolane-2-carboxylic acid
Uniqueness
rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both methoxy and ketone groups make it a versatile compound for various applications.
Properties
CAS No. |
2307772-06-9 |
---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.2 |
Purity |
85 |
Origin of Product |
United States |
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